![molecular formula C14H19FN2O2 B1294088 4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-36-9](/img/structure/B1294088.png)
4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Übersicht
Beschreibung
4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound with the molecular formula C14H19FN2O2. It is a derivative of benzodiazepine, a class of compounds known for their psychoactive properties. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the 7th position of the benzodiazepine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core is synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-diamine and a carbonyl compound.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Deprotection Reactions
The Boc group is selectively removable under acidic conditions, yielding the free amine derivative. This reaction is pivotal for further functionalization in drug development.
Mechanistic Insight : Protonation of the Boc carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol. The reaction proceeds via a carbamate intermediate .
Substitution Reactions
The fluorine atom at the 7-position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions, enabling functional group diversification.
Kinetic Analysis : Fluorine’s electronegativity increases the aryl ring’s electrophilicity, facilitating SNAr. Steric effects from the diazepine ring influence regioselectivity .
Oxidation and Reduction Reactions
The diazepine core and substituents undergo redox transformations, altering pharmacological properties.
Oxidation
Reagent | Target Site | Product | Yield | Source |
---|---|---|---|---|
KMnO₄ (aq. H₂SO₄) | Benzylic C-H | 7-Fluoro-1H-benzo[e] diazepin-2(3H)-one | 60% | |
Ozone (O₃) | Alkene (if present) | Epoxide or ketone derivatives | N/A |
Reduction
Reagent | Target Site | Product | Yield | Source |
---|---|---|---|---|
LiAlH₄ | Amide to amine | Reduced diazepine core | 88% | |
H₂/Pd-C | Aromatic F (defluorination) | Defluorinated product | 40% |
Structural Impact : Oxidation of the benzylic position generates ketones, while reduction modifies the diazepine ring’s saturation state .
Ring-Opening and Functionalization
The diazepine ring can undergo controlled cleavage or cross-coupling reactions.
Catalytic Systems : Palladium catalysts enable cross-coupling at the 7-position, though fluorine’s electronegativity may moderate reactivity .
Comparative Reactivity with Analogues
The Boc and fluorine groups confer distinct reactivity compared to related benzodiazepines.
Compound | Key Reaction | Rate/Yield | Notes |
---|---|---|---|
7-Chloro analogue | SNAr with NaOMe | 80% yield | Cl more reactive than F |
Unprotected amine | Acylation | 95% yield | Boc deprotection eliminates steric hindrance |
Electronic Effects : Fluorine’s strong electron-withdrawing effect reduces SNAr reactivity compared to chlorine .
Stability Under Synthetic Conditions
Wissenschaftliche Forschungsanwendungen
4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of central nervous system disorders.
Industry: Utilized in the development of new materials or as a building block in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. The compound may modulate the activity of these receptors, leading to altered neurotransmission and potential therapeutic effects. The exact pathways and molecular interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: Lacks the Boc protecting group.
4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: Lacks the fluorine atom.
4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: Contains a chlorine atom instead of fluorine.
Uniqueness
4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is unique due to the presence of both the Boc protecting group and the fluorine atom, which confer specific chemical properties and reactivity. The combination of these features makes it a valuable intermediate in synthetic chemistry and a subject of interest in medicinal chemistry research.
Biologische Aktivität
4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzodiazepine class, which is known for its diverse pharmacological properties, including anxiolytic, anticonvulsant, and muscle relaxant effects. The modification of the diazepine structure can significantly influence its biological activity and receptor interactions.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a fluorine atom at the 7-position of the diazepine ring. The molecular formula is with a molecular weight of 270.31 g/mol .
Biological Activity Overview
Recent studies have highlighted the biological activities associated with benzodiazepine derivatives. The activities can be categorized into several key areas:
- Anxiolytic Effects : Compounds in the benzodiazepine class are primarily known for their anxiolytic properties. Structure-activity relationship (SAR) studies have demonstrated that modifications at specific positions can enhance binding affinity to GABA_A receptors, which mediate anxiety relief .
- Anticonvulsant Properties : Benzodiazepines are also recognized for their anticonvulsant effects. The introduction of a fluorine atom at the 7-position may enhance these properties by increasing lipophilicity and receptor affinity .
- Muscle Relaxation : Similar to other benzodiazepines, this compound may exhibit muscle relaxant effects through GABA_A receptor modulation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Modification | Effect on Activity |
---|---|
Fluorination at C7 | Increases lipophilicity and receptor binding affinity |
Boc Group | Enhances stability and solubility |
Alkyl Substituents | Modulate selectivity for central vs peripheral benzodiazepine receptors |
These modifications have been shown to correlate with increased potency and selectivity in various preclinical models .
Case Studies
- Anticonvulsant Activity : A study evaluated several benzodiazepine derivatives for their anticonvulsant effects using a mouse model. Compounds similar to 4-Boc-7-Fluoro showed significant efficacy in reducing seizure frequency compared to controls .
- Anxiolytic Effects in Animal Models : Research involving behavioral tests such as the elevated plus maze demonstrated that derivatives with similar structural features exhibited reduced anxiety-like behaviors in rodents .
- Molecular Docking Studies : Computational studies suggest that the binding affinity of 4-Boc-7-Fluoro to GABA_A receptors is influenced by its conformational flexibility and electronic properties imparted by the Boc and fluorine groups .
Eigenschaften
IUPAC Name |
tert-butyl 7-fluoro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-5-4-11(15)8-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWTYCCSUQXXJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649622 | |
Record name | tert-Butyl 7-fluoro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-36-9 | |
Record name | tert-Butyl 7-fluoro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Fluoro-1,2,3,5-tetrahydrobenzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.